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Introduction
YM-900, also known as YM90K, is a potent and selective competitive antagonist of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] As a key player

in excitatory synaptic transmission, the AMPA receptor is integral to the mechanisms of

synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which

are widely considered to be the cellular correlates of learning and memory. The ability of YM-

900 to selectively block these receptors makes it a valuable pharmacological tool for

elucidating the role of AMPA receptor-mediated transmission in the induction and expression of

synaptic plasticity. These application notes provide detailed protocols for utilizing YM-900 in the

study of synaptic plasticity, particularly in the context of LTP in hippocampal brain slices.

Mechanism of Action
YM-900 acts as a competitive antagonist at the glutamate binding site of AMPA and kainate

receptors. By competing with the endogenous agonist glutamate, YM-900 prevents the

conformational change required for ion channel opening, thereby inhibiting the influx of Na+

and Ca2+ ions into the postsynaptic neuron. This blockade of ionotropic glutamate receptors

effectively reduces the excitatory postsynaptic potential (EPSP) and can inhibit the induction of

synaptic plasticity.
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Data Presentation
The following tables summarize the quantitative data for YM-900 and other relevant competitive

AMPA receptor antagonists.

Table 1: In Vitro Binding Affinity and Potency of YM-900

Parameter
Receptor/Assa
y

Value Species Reference

Ki
AMPA Receptor

Binding
0.084 µM Rat [1]

Ki
Kainate Receptor

Binding
2.2 µM Rat [1]

pA2

Kainate-induced

currents (in

Xenopus

oocytes)

6.83 Rat

Table 2: Representative In Vitro Electrophysiology Data for Competitive AMPA Receptor

Antagonists on Long-Term Potentiation (LTP) in Hippocampal Slices

Data for NBQX and CNQX are provided as representative examples of competitive AMPA

receptor antagonists due to the limited availability of specific LTP inhibition data for YM-900.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/Selectivity-of-PKA-and-CaMKII-antagonists-and-effects-on-p-CREB-A-bath-application-of_fig3_24177746
https://www.researchgate.net/figure/Selectivity-of-PKA-and-CaMKII-antagonists-and-effects-on-p-CREB-A-bath-application-of_fig3_24177746
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Concentrati
on

Effect on
LTP
Induction

Brain
Region

Species Reference

NBQX 0.25-0.5 µM
No significant

suppression
CA1 Rat [2]

NBQX 1 µM
Attenuation of

LTP
CA1 Rat [2]

CNQX 10 µM

Blockade of

mossy fiber

LTP

CA3 Rat [3][4]

Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common

ex vivo model for studying synaptic plasticity.

Materials:

Rodent (rat or mouse)

Anesthesia (e.g., isoflurane, pentobarbital)

Dissection tools (scissors, forceps, scalpel)

Vibrating microtome (vibratome)

Ice-cold artificial cerebrospinal fluid (aCSF) for dissection, saturated with 95% O2 / 5% CO2.

Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1

MgSO4, 2 CaCl2.

aCSF for recovery and recording (same composition as dissection aCSF), continuously

bubbled with 95% O2 / 5% CO2.

Recovery chamber
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Recording chamber

Procedure:

Anesthetize the animal according to approved institutional animal care and use committee

protocols.

Perform transcardial perfusion with ice-cold, oxygenated dissection aCSF to clear the blood

from the brain.

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold,

oxygenated dissection aCSF.

Isolate the hippocampus and mount it onto the vibratome stage.

Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold, oxygenated

dissection aCSF.

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at

least 30 minutes.

After the recovery period, maintain the slices at room temperature in oxygenated aCSF until

they are transferred to the recording chamber.

Protocol 2: Electrophysiological Recording of Long-
Term Potentiation (LTP) and Application of YM-900
This protocol outlines the procedure for inducing and recording LTP in the CA1 region of the

hippocampus and for applying YM-900 to study its effects.

Materials:

Prepared hippocampal slices

Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition

software)

Recording electrodes (filled with aCSF for field recordings)
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Stimulating electrode (bipolar tungsten)

Perfusion system

YM-900 stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in

aCSF)

Procedure:

Slice Placement and Equilibration:

Transfer a hippocampal slice to the recording chamber, continuously perfused with

oxygenated aCSF at 30-32°C.

Allow the slice to equilibrate for at least 15-20 minutes.

Electrode Placement:

Place a stimulating electrode in the Schaffer collateral pathway to elicit synaptic responses

in the CA1 region.

Place a recording electrode in the stratum radiatum of the CA1 region to record field

excitatory postsynaptic potentials (fEPSPs).

Baseline Recording:

Deliver single baseline stimuli (e.g., every 15-30 seconds) at an intensity that evokes an

fEPSP of approximately 30-40% of the maximal response.

Record a stable baseline for at least 20-30 minutes.

Application of YM-900:

Prepare the desired concentration of YM-900 in aCSF. Based on its Ki value and data from

similar compounds, a starting concentration range of 0.1 µM to 10 µM is recommended for

initial experiments.

Switch the perfusion to the aCSF containing YM-900.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the drug to perfuse for at least 20-30 minutes to ensure equilibration in the tissue,

while continuing to record baseline responses. A decrease in the fEPSP slope should be

observed as YM-900 antagonizes AMPA receptors.

LTP Induction:

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst

stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz) or a single

tetanus (e.g., 1 train of 100 pulses at 100 Hz).

Post-Induction Recording:

Immediately after the HFS, resume baseline stimulation and record the fEPSP slope for at

least 60 minutes to observe the induction and maintenance of LTP.

In the presence of an effective concentration of YM-900, the potentiation of the fEPSP

slope should be significantly reduced or blocked.

Washout (Optional):

To determine if the effect of YM-900 is reversible, switch the perfusion back to the control

aCSF and continue recording.

Mandatory Visualizations
Signaling Pathways
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Caption: Signaling pathway of LTP induction and the inhibitory action of YM-900.

Experimental Workflow
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Caption: Experimental workflow for studying the effect of YM-900 on LTP.

Logical Relationships
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Caption: Causal chain of YM-900's effect on long-term potentiation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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